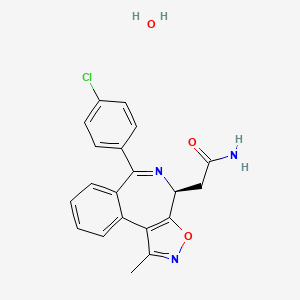
Pelabresib
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Pelabresib, also known as CPI-0610, is a potent and selective small-molecule inhibitor of bromodomain and extra-terminal domain (BET) proteins. These proteins play a crucial role in regulating gene expression by recognizing acetylated lysine residues on histone tails. This compound has shown promise in the treatment of various hematologic malignancies, including myelofibrosis and lymphoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Pelabresib involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure, followed by the introduction of functional groups that enhance its binding affinity to BET proteins. The reaction conditions typically involve the use of organic solvents, catalysts, and specific temperature controls to ensure high yield and purity.
Industrial Production Methods: Industrial production of this compound follows a similar synthetic route but on a larger scale. The process is optimized for scalability, cost-effectiveness, and compliance with regulatory standards. This includes the use of high-throughput reactors, continuous flow chemistry, and stringent quality control measures to ensure batch-to-batch consistency .
Chemical Reactions Analysis
Types of Reactions: Pelabresib undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Involves the replacement of one functional group with another, often using nucleophiles or electrophiles under specific conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Nucleophiles like halides, amines, and alcohols, often under the influence of catalysts or specific pH conditions.
Major Products Formed: The major products formed from these reactions depend on the specific functional groups involved. For example, oxidation may lead to the formation of ketones or carboxylic acids, while reduction may yield alcohols or amines .
Scientific Research Applications
Pelabresib has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the role of BET proteins in gene regulation and epigenetics.
Biology: Investigated for its effects on cellular processes such as proliferation, differentiation, and apoptosis.
Medicine: Under clinical trials for the treatment of hematologic malignancies like myelofibrosis and lymphoma. .
Mechanism of Action
Pelabresib exerts its effects by inhibiting BET proteins, which are involved in recognizing acetylated lysine residues on histone tails. This inhibition disrupts the recruitment of transcriptional machinery to chromatin, leading to the downregulation of genes involved in cell proliferation, inflammation, and survival. The molecular targets include BRD2, BRD3, BRD4, and BRDT, which are members of the BET protein family .
Comparison with Similar Compounds
Pelabresib is unique among BET inhibitors due to its high selectivity and potency. Similar compounds include:
JQ1: Another BET inhibitor with a similar mechanism of action but different pharmacokinetic properties.
OTX015: A BET inhibitor with a broader spectrum of activity but potentially higher toxicity.
I-BET762: Known for its use in preclinical studies but with limited clinical data compared to this compound.
This compound stands out due to its favorable safety profile, clear pharmacokinetic/pharmacodynamic relationship, and promising clinical efficacy in ongoing trials .
Properties
CAS No. |
1845726-14-8 |
|---|---|
Molecular Formula |
C20H18ClN3O3 |
Molecular Weight |
383.8 g/mol |
IUPAC Name |
2-[(4S)-6-(4-chlorophenyl)-1-methyl-4H-[1,2]oxazolo[5,4-d][2]benzazepin-4-yl]acetamide;hydrate |
InChI |
InChI=1S/C20H16ClN3O2.H2O/c1-11-18-14-4-2-3-5-15(14)19(12-6-8-13(21)9-7-12)23-16(10-17(22)25)20(18)26-24-11;/h2-9,16H,10H2,1H3,(H2,22,25);1H2/t16-;/m0./s1 |
InChI Key |
LXMGXMQQJNULPR-NTISSMGPSA-N |
Isomeric SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=N[C@H]2CC(=O)N)C4=CC=C(C=C4)Cl.O |
Canonical SMILES |
CC1=NOC2=C1C3=CC=CC=C3C(=NC2CC(=O)N)C4=CC=C(C=C4)Cl.O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


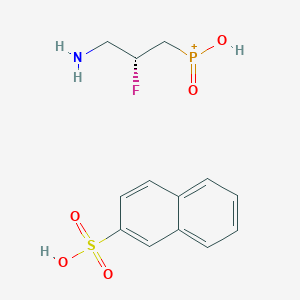
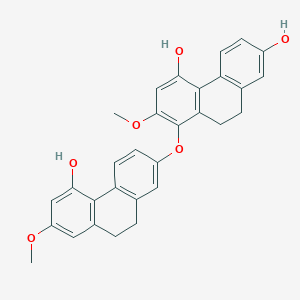
![(3S,8R,9S,10S,13S,14S,17S)-17-[(2S,3S)-2,3-dihydroxy-5-(2-methylprop-1-enyl)oxolan-3-yl]-3-[(2S,3R,4S,5S)-5-hydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxy-4-[(2S,3R,4S,5R)-3,4,5-trihydroxyoxan-2-yl]oxyoxan-2-yl]oxy-4,4,8,14-tetramethyl-2,3,5,6,7,9,11,12,13,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde](/img/structure/B11934022.png)
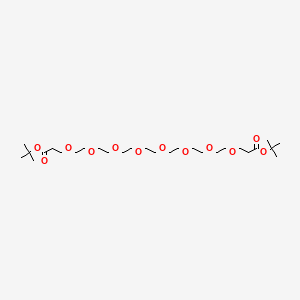
![1-[2-(dimethylamino)ethyl]-3-[[(2R)-5-phenyl-9-(trifluoromethyl)-3,4,4a,5,6,10b-hexahydro-2H-pyrano[3,2-c]quinolin-2-yl]methyl]urea](/img/structure/B11934033.png)
![5-[(2E)-3-(4-methoxyphenyl)prop-2-en-1-ylidene]-1,3-diazinane-2,4,6-trione](/img/structure/B11934037.png)
![ethyl (4S,5S)-1-benzyl-5-[4-(benzylamino)phenyl]-2-(4-methoxyphenyl)-4-phenyl-5H-imidazole-4-carboxylate](/img/structure/B11934050.png)
![(3R,6S,9S,12E,16S)-9-(4-aminobutyl)-3-[(4-benzoylphenyl)methyl]-6-(cyclohexylmethyl)-2,5,8,11,14-pentaoxo-1,4,7,10,15-pentazacycloicos-12-ene-16-carboxamide;2,2,2-trifluoroacetic acid](/img/structure/B11934054.png)


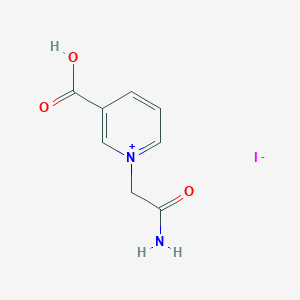
![3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-;3-Piperidineacetic acid, 1-[5-[(cyclohexylamino)carbonyl]-6-(propylthio)-2-pyridinyl]-, (3S)-](/img/structure/B11934081.png)
![1-(2-Hydroxyethyl)-2-[(9Z)-1-oxo-9-octadecen-1-yl]-3-[2-[[(9Z)-1-oxo-9-octadecen-1-yl]oxy]ethyl]-1H-Imidazolium, chloride](/img/structure/B11934083.png)
![[5-[4-[Methyl-(5-methylfuran-2-yl)amino]quinazolin-6-yl]furan-2-yl]methanol](/img/structure/B11934090.png)
